4-Fluorocinnamaldehyde

Catalog No.
S8172938
CAS No.
M.F
C9H7FO
M. Wt
150.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluorocinnamaldehyde

Product Name

4-Fluorocinnamaldehyde

IUPAC Name

3-(4-fluorophenyl)prop-2-enal

Molecular Formula

C9H7FO

Molecular Weight

150.15 g/mol

InChI

InChI=1S/C9H7FO/c10-9-5-3-8(4-6-9)2-1-7-11/h1-7H

InChI Key

YSIYEWBILJZDQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC=O)F

4-Fluorocinnamaldehyde is an organic compound with the molecular formula C₉H₇FO and a molecular weight of approximately 150.15 g/mol. It is also known by its IUPAC name, (E)-3-(4-fluorophenyl)prop-2-enal, and is characterized by the presence of a fluorine atom attached to the phenyl ring of the cinnamaldehyde structure. The compound appears as a yellow liquid and has notable applications in organic synthesis and chemical research due to its unique reactivity and properties .

Typical for aldehydes and unsaturated compounds. Some significant reactions include:

  • Aldol Condensation: It can undergo aldol condensation reactions, forming β-hydroxy aldehydes or ketones when reacted with other carbonyl compounds under basic conditions.
  • Michael Addition: The compound can act as an electrophile in Michael addition reactions, where nucleophiles add to the β-carbon of the unsaturated aldehyde.
  • Reduction Reactions: 4-Fluorocinnamaldehyde can be reduced to 4-fluorocinnamyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride .

Research indicates that 4-Fluorocinnamaldehyde exhibits various biological activities, including:

  • Antimicrobial Properties: It has been studied for its potential antimicrobial effects against certain bacterial strains.
  • Antioxidant Activity: The compound shows promise in scavenging free radicals, which may contribute to its protective effects against oxidative stress.
  • Chemosensor

Several methods exist for synthesizing 4-Fluorocinnamaldehyde, including:

  • Direct Fluorination: Starting from cinnamaldehyde, fluorination can be achieved using reagents such as Selectfluor or other fluorinating agents under controlled conditions.
  • Cross-Coupling Reactions: The compound can be synthesized via palladium-catalyzed cross-coupling reactions involving aryl halides and appropriate vinyl compounds.
  • Condensation Reactions: It can also be produced through condensation reactions between 4-fluorobenzaldehyde and acetaldehyde or other suitable aldehydes under acidic conditions .

4-Fluorocinnamaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing functional materials due to its unique electronic properties.
  • Analytical Chemistry: It is utilized in creating chemosensors for detecting specific ions or molecules in environmental samples .

Studies have shown that 4-Fluorocinnamaldehyde interacts with various biological systems. For instance, it has been tested for its ability to form complexes with metal ions, enhancing its potential use in catalysis. The compound's interactions with biological receptors have also been explored, indicating possible implications in drug design and development .

Several compounds share structural similarities with 4-Fluorocinnamaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
CinnamaldehydeC₉H₈ONo fluorine; widely used as a flavoring agent
2-NitrocinnamaldehydeC₉H₈N₂OContains a nitro group; different electronic properties
3-FluorocinnamaldehydeC₉H₇FFluorine at a different position; altered reactivity
4-ChlorocinnamaldehydeC₉H₇ClChlorine substituent; different physical properties

Uniqueness of 4-Fluorocinnamaldehyde

The presence of a fluorine atom at the para position on the phenyl ring distinguishes 4-Fluorocinnamaldehyde from its analogs. This substitution influences its reactivity, solubility, and biological activity compared to compounds like cinnamaldehyde or nitrocinnamaldehyde, making it particularly valuable in synthetic applications and research studies .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Exact Mass

150.048093005 g/mol

Monoisotopic Mass

150.048093005 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-28-2023

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